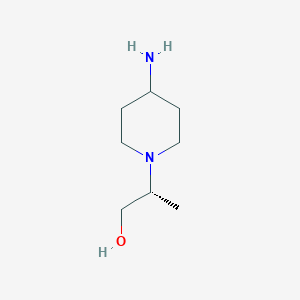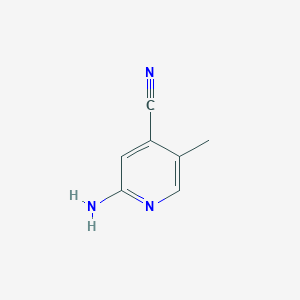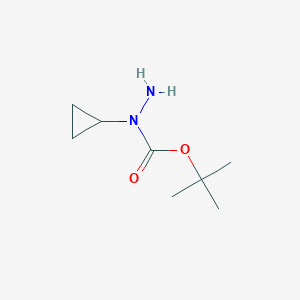![molecular formula C6H13NO3 B1527077 Acide 3-hydroxy-2-[(propan-2-yl)amino]propanoïque CAS No. 2076-51-9](/img/structure/B1527077.png)
Acide 3-hydroxy-2-[(propan-2-yl)amino]propanoïque
Vue d'ensemble
Description
“3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid” is a chemical compound with the molecular formula C6H13NO3 . It has a molecular weight of 147.17 .
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid” consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid” include a molecular weight of 147.17 . Unfortunately, other specific properties like boiling point, melting point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Développement pharmaceutique
Acide 3-hydroxy-2-[(propan-2-yl)amino]propanoïque : présente un potentiel de développement pharmaceutique en raison de sa similitude structurelle avec les acides aminés et les neurotransmetteurs. Il pourrait être utilisé comme élément de base pour la synthèse de molécules plus complexes qui pourraient agir sur le système nerveux central ou être impliquées dans des voies métaboliques .
Recherche biochimique
Synthèse organique
Ce composé peut être utilisé en synthèse organique comme précurseur chiral pour la production de molécules optiquement actives. Ses groupes hydroxy et amino offrent des sites pour des réactions chimiques, ce qui en fait un intermédiaire polyvalent .
Chimie analytique
En tant que standard en chimie analytique, l'this compound peut être utilisé dans les processus d'étalonnage pour des instruments tels que la HPLC et la LC-MS, garantissant ainsi une mesure précise des échantillons biologiques .
Nutraceutiques
Chimie agricole
Analyse Biochimique
Biochemical Properties
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. The hydroxyl group and the amino group in its structure allow it to form hydrogen bonds and ionic interactions with other molecules. These interactions are crucial for enzyme-substrate binding and protein-protein interactions. For instance, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in metabolic pathways .
Cellular Effects
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of specific signaling pathways by interacting with receptors or enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins that regulate cellular functions. Additionally, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can impact cellular metabolism by serving as a precursor or intermediate in metabolic reactions .
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can alter the enzyme’s conformation, affecting its catalytic properties. Furthermore, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid remains stable under normal storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions, such as enhanced metabolic activity or improved cell signaling. At high doses, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at specific dosage levels .
Metabolic Pathways
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can participate in amino acid metabolism, serving as a precursor for the synthesis of other amino acids or metabolic intermediates. The compound’s interactions with enzymes can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments or tissues. The distribution of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can influence its activity and function in different cellular contexts .
Subcellular Localization
The subcellular localization of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments. For example, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid may be localized to the cytoplasm, nucleus, or mitochondria, where it can participate in distinct biochemical processes .
Propriétés
IUPAC Name |
3-hydroxy-2-(propan-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)7-5(3-8)6(9)10/h4-5,7-8H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCXFYFHSDUDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)








![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)

![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)

